molecular formula C9H7N3O B3323762 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde CAS No. 170023-30-0

4-(4H-1,2,4-Triazol-4-yl)benzaldehyde

Cat. No.: B3323762
CAS No.: 170023-30-0
M. Wt: 173.17 g/mol
InChI Key: VYHSHTIUVDTDBF-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1,2,4-triazole ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.

Mechanism of Action

Target of Action

The primary targets of 4-[1,3,4]Triazol-1-yl-benzaldehyde are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents. The compound exhibits potent inhibitory activities against these cell lines .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It achieves this by inducing apoptosis, a process that leads to programmed cell death . This interaction results in changes in the cancer cells, leading to their death and thus, the reduction in the size of the tumor .

Biochemical Pathways

It is known that the compound’s mode of action involves the induction of apoptosis . Apoptosis is a complex biochemical pathway that involves a series of events including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.

Pharmacokinetics

The compound’s ability to inhibit the proliferation of cancer cells suggests that it may have good bioavailability

Result of Action

The result of the action of 4-[1,3,4]Triazol-1-yl-benzaldehyde is the inhibition of cancer cell proliferation. The compound induces apoptosis in cancer cells, leading to their death . This results in a decrease in the size of the tumor. Some of the hybrids of this compound have shown very weak cytotoxic effects towards normal cells (RPE-1) compared with doxorubicin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-Triazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4H-1,2,4-Triazol-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination polymers and its potential as an anticancer agent make it particularly valuable in research and industrial applications .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-6-10-11-7-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHSHTIUVDTDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6.44 ml (60 mmol) of p-fluorobenzaldehyde in 40 ml of pyridine, 4.14 g (60 mmol) of 1,2,4-triazole, 0.286 g (2 mmol) of copper(I)oxide and 9.12 g (66 mmol) of potasium carbonate are succesively added at r.t. After stirring for 18 h at 125° C., the reaction mixture is concentrated under reduced pressure. The residue is diluted with CHCl3 and filtered through celite. The filtrate is concetrated and purified by flash column chromatography on silica gel (eluent: n-Hexane:AcOEt=4:1˜AcOEt only˜AcOEt: MeOH=20:1) to give 4-[1,2,4] triazol-1-yl-benzaldehyde as major product and 4-[1,3,4] triazol-1-yl-benzaldehyde as minor product. 1H-NMR (400 MHz, CDCl3): 7.61 (d, 2H, J=8.56 Hz), 8.09 (d, 2H, J=8.56 Hz), 8.59 (s, 1H), 10.10 (s, 1H) (minor product); 7.91 (d, 2H, J=7.07 Hz), 8.05 (d, 2H, J=7.07 Hz), 8.16 (s, 1H), 8.69 (s, 1H), 10.07 (s, 1H) (major product).
Quantity
6.44 mL
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.286 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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